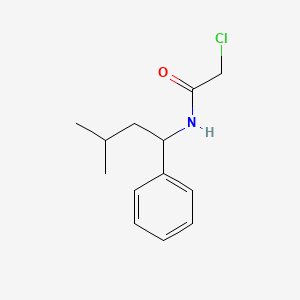

2-chloro-N-(3-methyl-1-phenylbutyl)acetamide

Description

2-Chloro-N-(3-methyl-1-phenylbutyl)acetamide is a chloroacetamide derivative characterized by a branched alkyl chain substituted with a phenyl group at the nitrogen atom. Its molecular formula is C₁₃H₁₇ClNO, with a molecular weight of 238.73 g/mol (inferred from structural analogs in ). The compound features a chloroacetamide backbone (Cl-CH₂-C(=O)-N-) attached to a 3-methyl-1-phenylbutyl group, which introduces steric bulk and aromaticity.

Properties

IUPAC Name |

2-chloro-N-(3-methyl-1-phenylbutyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-10(2)8-12(15-13(16)9-14)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BREYCRYNLNAGQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=CC=CC=C1)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-methyl-1-phenylbutyl)acetamide typically involves the reaction of 3-methyl-1-phenylbutylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-methyl-1-phenylbutylamine+chloroacetyl chloride→this compound+HCl

The reaction is typically conducted in an inert solvent, such as dichloromethane, at a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-methyl-1-phenylbutyl)acetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles, such as amines or thiols, to form corresponding substituted acetamides.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.

Oxidation and Reduction: The phenylbutyl side chain can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Nucleophilic substitution: Substituted acetamides.

Hydrolysis: 3-methyl-1-phenylbutylamine and acetic acid.

Oxidation and Reduction: Oxidized or reduced derivatives of the phenylbutyl side chain.

Scientific Research Applications

Scientific Research Applications

2-chloro-N-(3-methyl-1-phenylbutyl)acetamide has several notable applications across various scientific domains:

Chemistry

- Intermediate in Organic Synthesis: It serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology

- Enzyme Inhibition Studies: The compound is utilized in studying enzyme interactions, particularly with cytochrome P450 enzymes involved in drug metabolism .

- Receptor Binding Assays: Its structural similarity to other acetamides allows for exploration in receptor binding studies, providing insights into drug design.

Pharmacology

- Antidepressant Activity: Preclinical studies have demonstrated that varying doses of this compound significantly reduce immobility in behavioral tests, indicating potential antidepressant properties .

- Antibacterial Properties: The compound has shown effectiveness against bacterial strains such as Klebsiella pneumoniae, with a Minimum Inhibitory Concentration (MIC) of 512 µg/mL.

Case Study on Antidepressant Activity

- Objective: Evaluate antidepressant-like effects.

- Method: Mice were administered varying doses (15 mg/kg to 60 mg/kg) and subjected to forced swimming and tail suspension tests.

- Results: Higher doses led to significant reductions in immobility duration, suggesting efficacy in mood modulation.

Case Study on Antibacterial Efficacy

- Objective: Assess antibacterial effects against K. pneumoniae.

- Method: MIC determination compared to structurally similar compounds.

- Results: Enhanced antibacterial activity was observed, attributed to the presence of the chloro group.

Summary Table of Biological Activities

| Activity | Tested Compound | MIC (µg/mL) | Behavioral Test Results |

|---|---|---|---|

| Antibacterial | 2-chloro-N-(3-methylphenyl)acetamide | 512 | N/A |

| Antidepressant | 2-chloro-N-(3-methylphenyl)acetamide | N/A | Reduction in immobility (15 mg/kg to 60 mg/kg) |

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-methyl-1-phenylbutyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the phenylbutyl side chain play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets may vary depending on the specific application and the biological system under investigation.

Comparison with Similar Compounds

Comparison with Similar Chloroacetamide Compounds

Structural and Functional Group Variations

Chloroacetamides differ primarily in their N-substituents, which dictate their physicochemical properties and biological activities. Below is a comparative analysis:

Table 1: Key Structural and Property Comparisons

Physicochemical Properties

- Steric Effects : The 3-methyl-1-phenylbutyl group in the target compound introduces significant steric hindrance compared to alachlor’s diethylphenyl group or dimethenamid’s thienyl substituent. This may reduce solubility in polar solvents but enhance lipid membrane permeability .

- Hydrogen Bonding : Unlike 2-chloro-N-(3-nitrophenyl)acetamide, where the nitro group stabilizes an anti-conformation, the target compound’s methyl-phenyl substituent likely adopts a syn conformation, altering intermolecular hydrogen bonding (N–H⋯O) patterns .

- Melting Points : Bulky substituents (e.g., di-tert-butylphenyl in ) increase melting points due to tighter crystal packing. The target compound’s melting point is unreported but expected to be moderate (150–200°C) based on analogs like 2-chloro-N-(4-sulfamoyl-phenyl)-acetamide (217°C, ).

Biological Activity

2-chloro-N-(3-methyl-1-phenylbutyl)acetamide is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and possible applications in various fields, particularly in pharmaceuticals and antimicrobial treatment.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 239.74 g/mol. Its structure includes a chloro group and an acetamide functional group, which are critical for its biological activity. The presence of a phenyl ring substituted with a 3-methylbutyl group contributes to its unique properties and potential interactions with biological targets.

Antimicrobial Properties

Research has indicated that this compound may exhibit antimicrobial activity. A study on similar chloroacetamides showed effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The biological activity of these compounds often correlates with their structural features, particularly the position of substituents on the phenyl ring .

Table 1: Antimicrobial Activity of Chloroacetamides

| Compound Name | Target Organism | Activity Level |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate |

| N-(4-chlorophenyl)-2-chloroacetamide | Escherichia coli | Less Effective |

| N-(3-bromophenyl)-2-chloroacetamide | Candida albicans | Moderate |

Antidepressant Potential

In addition to antimicrobial effects, there is emerging evidence suggesting that derivatives of chloroacetamides may possess antidepressant properties. In vivo studies utilizing the tail suspension test (TST) and forced swim test (FST) have shown that certain derivatives can significantly reduce immobility duration in animal models, indicating potential antidepressant activity .

Table 2: Antidepressant Activity Evaluation

| Compound | Dose (mg/kg) | TST Immobility Duration (s) | % Decrease in Immobility |

|---|---|---|---|

| VS1 | 30 | 49.73 ± 2.0 | 46.98 |

| VS2 | 60 | 66.99 ± 5.4 | 28.59 |

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes and receptors involved in various disease pathways, potentially modulating their activity through binding interactions facilitated by its functional groups .

Interaction Studies

Preliminary studies indicate that the compound may interact with monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters linked to mood regulation. This interaction suggests a pathway through which the compound could exert antidepressant effects .

Case Studies and Research Findings

Recent case studies have highlighted the importance of structure-activity relationships (SAR) in understanding the biological efficacy of chloroacetamides. The variation in substituents on the phenyl ring significantly influences antimicrobial potency and selectivity against different pathogens .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-N-(3-methyl-1-phenylbutyl)acetamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, intermediates like 2-chloroacetamide derivatives are reacted with substituted amines under reflux in polar aprotic solvents (e.g., DMF) with catalytic KI to enhance reactivity. Temperature control (60–80°C) and reaction time (8–12 hours) are critical for yield optimization .

- Optimization : Design-of-Experiment (DoE) approaches, such as varying solvent polarity, temperature gradients, and stoichiometric ratios, can systematically identify optimal conditions. Analytical techniques like TLC or HPLC monitor reaction progress .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the acetamide backbone and substituent positions (e.g., methyl and phenyl groups). For example, the chloroacetamide moiety shows characteristic peaks at δ 4.0–4.2 ppm (CH₂Cl) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing regioisomers .

- Infrared (IR) Spectroscopy : C=O stretches (~1650–1700 cm⁻¹) and N–H bends (~3300 cm⁻¹) confirm the acetamide functional group .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- SHELX Suite : Single-crystal X-ray diffraction (SC-XRD) using SHELXL refines bond lengths, angles, and stereochemistry. For chloroacetamides, this technique clarifies the spatial arrangement of the 3-methyl-1-phenylbutyl group and potential conformational flexibility .

- Challenges : Poor crystal quality or twinning may require iterative data collection. High-resolution data (<1.0 Å) improves reliability in electron density maps .

Q. What experimental designs are suitable for evaluating bioactivity contradictions in antimicrobial studies?

- Combination Therapy Assays : Co-administration with antibiotics (e.g., ciprofloxacin) at sub-inhibitory concentrations can assess synergistic effects. Checkerboard assays or time-kill curves quantify interactions (e.g., fractional inhibitory concentration index, FICI) .

- Data Discrepancies : Variability in bacterial strains (e.g., Klebsiella pneumoniae vs. E. coli) or assay conditions (pH, inoculum size) may explain contradictions. Replicate studies under standardized CLSI guidelines are recommended .

Q. How can computational methods predict structure-activity relationships (SAR) for analogs?

- Molecular Docking : Tools like AutoDock Vina model interactions with biological targets (e.g., bacterial enzymes). For example, the chloroacetamide group may bind catalytic sites via halogen bonding .

- MD Simulations : GROMACS or AMBER simulate dynamic behavior, assessing stability of ligand-target complexes. Key parameters include RMSD (structural drift) and binding free energy (MM/PBSA) .

Q. What strategies mitigate synthetic byproducts in multi-step reactions?

- Purification : Flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) isolates the target compound.

- Byproduct Analysis : LC-MS identifies impurities (e.g., unreacted intermediates or dimerization products). Adjusting stoichiometry or adding scavengers (e.g., molecular sieves) minimizes side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.